2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione
描述
2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione, also known as PRT, is a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway. PRT has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases.
作用机制
2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione inhibits PNP, an enzyme involved in the purine salvage pathway. PNP catalyzes the conversion of purine nucleosides to their corresponding bases, which are then used for DNA and RNA synthesis. Inhibition of PNP by 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione leads to the accumulation of toxic purine nucleosides, which ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer and immunosuppressive properties, 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione has been shown to have anti-inflammatory effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione is its potency as a PNP inhibitor. It has been shown to be more effective than other PNP inhibitors such as immucillin-H and forodesine. However, 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione is relatively unstable and requires careful handling to maintain its purity and activity. Additionally, the high cost of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione may limit its use in some research applications.
未来方向
There are several future directions for research on 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione. One area of interest is the development of more stable and cost-effective analogs of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione. Another area of research is the investigation of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione's potential as a therapeutic agent in other diseases such as viral infections and metabolic disorders. Additionally, the use of 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione in combination with other anti-cancer or immunosuppressive agents is an area of ongoing study.
Conclusion:
In conclusion, 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione is a potent inhibitor of PNP with potential therapeutic applications in cancer and autoimmune diseases. Its mechanism of action involves the accumulation of toxic purine nucleosides, leading to cell death. 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione has also been shown to have anti-inflammatory and antioxidant properties. While 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione has several advantages as a research tool, its instability and high cost may limit its use in some applications. Ongoing research on 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione and its analogs may lead to the development of new and more effective therapies for a variety of diseases.
科学研究应用
2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione has also been shown to suppress the immune response in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-phenyl-3H-purine-6-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-6-9-11(22)12(23)16(24-9)20-7-17-10-14(20)18-13(19-15(10)25)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,21-23H,6H2,(H,18,19,25)/t9-,11-,12-,16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKACPKEVBANBP-UBEDBUPSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631680 | |
Record name | 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione | |
CAS RN |
56489-66-8 | |
Record name | 2-Phenyl-9-beta-D-ribofuranosyl-3,9-dihydro-6H-purine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。